molecular formula C9H8Cl2F2O2 B14044387 1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene

Cat. No.: B14044387
M. Wt: 257.06 g/mol
InChI Key: IIWWVGADEVXESJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene is an organic compound with the molecular formula C9H8Cl2F2O2 It is characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **1,3-Dichloro-5-d

Properties

Molecular Formula

C9H8Cl2F2O2

Molecular Weight

257.06 g/mol

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-8-6(10)3-5(4-7(8)11)15-9(12)13/h3-4,9H,2H2,1H3

InChI Key

IIWWVGADEVXESJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)OC(F)F)Cl

Origin of Product

United States

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